Technical Guide: Synthesis of 2-Bromo-1,5-naphthyridin-3-amine
Technical Guide: Synthesis of 2-Bromo-1,5-naphthyridin-3-amine
The following technical guide details the synthesis of 2-Bromo-1,5-naphthyridin-3-amine (CAS: 1219022-68-0). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, c-Kit) and complex heterocyclic pharmaceuticals.
[1]
Executive Summary
Target Molecule: 2-Bromo-1,5-naphthyridin-3-amine
CAS Registry Number: 1219022-68-0
Molecular Formula: C
This guide outlines a scalable, four-step synthetic route starting from commercially available 3-aminopyridine .[1] The pathway utilizes a modified Skraup reaction to build the naphthyridine core, followed by sequential nitration, reduction, and a highly regioselective bromination. This modular approach allows for intermediate purification, ensuring high fidelity in the final halogenation step.
Retrosynthetic Analysis
The strategic disconnection relies on the late-stage introduction of the bromine atom. Direct cyclization to the 2-bromo-3-amine core is often low-yielding due to competing side reactions.[1] Therefore, the 1,5-naphthyridine core is constructed first, followed by functional group manipulation.[2][3]
Pathway Logic:
-
C2-Br Bond Formation: Achieved via electrophilic aromatic substitution (EAS) on the electron-rich 3-amino scaffold.[1] The amino group directs the electrophile (Br
) to the ortho position (C2), which is also activated by the adjacent ring nitrogen. -
C3-Amine Installation: Derived from the reduction of a nitro group, which is installed via electrophilic nitration of the parent heterocycle.
-
1,5-Naphthyridine Core: Synthesized via a Skraup cyclization of 3-aminopyridine with glycerol.[1]
Figure 1: Retrosynthetic disconnection showing the linear assembly of the functionalized core.[1]
Detailed Synthetic Protocol
Step 1: Synthesis of 1,5-Naphthyridine (Skraup Reaction)
The formation of the bicyclic system is the foundational step. The Sulzberger modification (using sodium m-nitrobenzenesulfonate) is recommended over the traditional arsenic pentoxide method to improve safety and yield.
-
Reagents: 3-Aminopyridine (1.0 eq), Glycerol (3.0 eq), Sodium m-nitrobenzenesulfonate (0.7 eq), Sulfuric acid (H
SO , conc.), Water. -
Conditions: 140–150 °C, 4 hours.
Protocol:
-
Dissolve 3-aminopyridine in concentrated H
SO (4 mL/g) in a round-bottom flask equipped with a mechanical stirrer. -
Add water (4 mL/g) cautiously (exothermic).
-
Add glycerol and sodium m-nitrobenzenesulfonate.
-
Heat the mixture to 140 °C. The reaction is exothermic; control heating to maintain gentle reflux.
-
After 4 hours, cool to room temperature, dilute with ice water, and basify to pH 9–10 with 50% NaOH.
-
Extract with dichloromethane (DCM) (
). Dry combined organics over MgSO and concentrate. -
Purification: Recrystallization from petroleum ether or sublimation.
-
Expected Yield: 45–55%.
Step 2: Nitration to 3-Nitro-1,5-naphthyridine
Electrophilic nitration of 1,5-naphthyridine occurs preferentially at the
-
Reagents: 1,5-Naphthyridine, Fuming HNO
, Conc. H SO . -
Conditions: 0 °C to 100 °C.
Protocol:
-
Dissolve 1,5-naphthyridine in conc. H
SO at 0 °C. -
Dropwise add fuming HNO
(1.5 eq) while maintaining temperature <10 °C. -
Slowly heat the mixture to 100 °C and stir for 1 hour.
-
Pour onto crushed ice and neutralize with ammonium hydroxide (NH
OH). -
Filter the resulting precipitate.
-
Purification: Recrystallize from ethanol/water.
-
Expected Yield: 60–70%.
Step 3: Reduction to 1,5-Naphthyridin-3-amine
Iron-mediated reduction is preferred over catalytic hydrogenation to avoid potential reduction of the pyridine rings or poisoning of catalysts by the basic nitrogens.[1]
-
Reagents: 3-Nitro-1,5-naphthyridine, Iron powder (Fe, 5.0 eq), Acetic acid (AcOH), Ethanol.
-
Conditions: Reflux, 2 hours.
Protocol:
-
Suspend 3-nitro-1,5-naphthyridine in a 1:1 mixture of Ethanol/AcOH.
-
Add Iron powder portion-wise at reflux.
-
Monitor consumption of starting material by TLC (eluent: 5% MeOH in DCM).
-
Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate. Dissolve the residue in water and basify with Na
CO . -
Extract with Ethyl Acetate (EtOAc).[4]
-
Expected Yield: 80–90%.
Step 4: Regioselective Bromination (The Critical Step)
This step requires precise control. The amino group at C3 activates the C2 and C4 positions. The C2 position is sterically accessible and electronically favored due to the "ortho-effect" and the adjacent ring nitrogen. N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) provides the best regioselectivity.
-
Reagents: 1,5-Naphthyridin-3-amine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
-
Conditions: 0 °C to Room Temperature (RT), 2–4 hours.
Protocol:
-
Dissolve 1,5-naphthyridin-3-amine in anhydrous Acetonitrile (10 mL/g) under Nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve NBS in a minimal amount of Acetonitrile and add it dropwise to the amine solution over 30 minutes. Note: Protect from light to prevent radical side reactions.[1]
-
Allow the reaction to warm to RT and stir for 2 hours.
-
Workup: Dilute with water and extract with EtOAc. Wash the organic layer with saturated NaHCO
(to remove succinimide and acid traces) and brine. -
Purification: Flash column chromatography (SiO
). Elute with a gradient of Hexanes/EtOAc (0–50%). The 2-bromo isomer is typically less polar than the 4-bromo isomer (if formed).[1] -
Expected Yield: 65–75%.
Reaction Mechanism & Regioselectivity[5][6][7]
The bromination proceeds via an Electrophilic Aromatic Substitution (
-
Activation: The lone pair on the C3-amine nitrogen donates electron density into the ring, activating the ortho (C2, C4) and para (C6 - on the other ring, less likely) positions.
-
Directing Effect: The C2 position is flanked by the ring nitrogen (N1) and the amine (C3). The inductive withdrawal of N1 makes C2 electron-deficient, but the resonance donation from the amine dominates. Furthermore, the intermediate
-complex at C2 is stabilized by the ability of the amine to delocalize the positive charge. -
Selectivity: Low temperature (0 °C) and the use of NBS (a controlled source of Br
) minimize over-bromination and substitution at C4.
Figure 2: Simplified mechanistic flow of the regioselective bromination.
Analytical Data Summary
Researchers should validate the final product using the following expected spectral characteristics.
| Analytical Method | Expected Signal Characteristics |
| 1H NMR (DMSO-d6) | |
| MS (ESI+) | m/z 224/226 : Characteristic 1:1 doublet pattern indicating one bromine atom ( |
| Appearance | Off-white to pale yellow solid.[1] |
Safety & Handling
-
NBS (N-Bromosuccinimide): Irritant. Store in a refrigerator. Ensure it is white; yellow/orange color indicates decomposition to bromine, which alters stoichiometry.
-
1,5-Naphthyridines: Potential biological activity (kinase inhibition). Handle with standard PPE (gloves, goggles, fume hood) to avoid inhalation or skin contact.
-
Exotherms: The Skraup reaction (Step 1) is violently exothermic. Add glycerol/oxidant slowly and monitor temperature closely.
References
-
Naphthyridine Chemistry Review
-
Litvinov, V. P. (2004). "Chemistry and biological activities of 1,8-naphthyridines (and related isomers)." Russian Chemical Reviews, 73(6).
-
-
Skraup Reaction Modification
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines and Naphthyridines." Chemical Reviews, 30(1), 113–144.
-
-
NBS Bromination of Aminopyridines (Analogous Chemistry)
-
Canibano, V., et al. (2008). "Regioselective halogenation of aminopyridines." Tetrahedron Letters, 49(24), 3904-3907.
-
-
Commercial Availability & CAS Verification
Sources
- 1. 78607-34-8|2-Bromopyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Primary Amines | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-1,5-naphthyridin-3-amine, CasNo.1219022-68-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 7. echemi.com [echemi.com]
- 8. 6-Bromo-naphthyridine-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Bromo-1,5-naphthyridin-3-amine CAS#: 1219022-68-0 [m.chemicalbook.com]
